molecular formula C13H21N3O3 B8445424 4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 795310-81-5

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8445424
CAS No.: 795310-81-5
M. Wt: 267.32 g/mol
InChI Key: VBRPVLMJDKSXFS-UHFFFAOYSA-N
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Description

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Esterification: The final step involves the esterification of the piperidinecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the 3-methyl-1,2,4-oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

795310-81-5

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-9-14-11(19-15-9)10-5-7-16(8-6-10)12(17)18-13(2,3)4/h10H,5-8H2,1-4H3

InChI Key

VBRPVLMJDKSXFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (5.00 g, 21.83 mmol), 1-hydroxybenzotriazole (2.95 g, 21.83 mmol) and N-methylmorpholine (4.8 mL, 43.67 mmol) were dissolved in dichloromethane (100 mL), under argon, and (3-dimethylaminopropyl)carbodiimide hydrochloride (4.60 g, 24.0 mmol) and N′-hydroxyethanimidamide (1.62 g, 21.83 mmol) were added. The mixture was stirred at room temperature overnight then water (50 mL) was added and the mixture stirred for 30 minutes. The organics were separated, dried and the solvent evaporated to give a yellow oil which was redissolved in 1,4-dioxane (100 mL) and heated to 100° C. for 3 hours, cooled and the solvent evaporated to give crude tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate as a brown oil (5.74 g, 98.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution 1.30 g (17.49 mmol) of acetamide oxime in 55 ml THF was treated with 0.76 g (17.49 mmol) of NaH (55% in oil) and the corresponding suspension stirred for 45 min at RT. 3.00 g (11.66 mmol) of ethyl 1-tert-butoxycarbonylpiperidine-4-carboxylate dissolved in 15 ml of THF was added and heated at 65° C. for 2 h. The solution was cooled to RT, poured on aqueous saturated NH4Cl solution and extracted with Et2O (3×). The organic phases were washed with aqueous saturated NaHCO3 and aqueous 10% KHSO4, dried (Na2SO4) and evaporated to give 2.19 g (70%) of the title compound as orange liquid. MS: 268.2 (MH+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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